molecular formula C17H14N6O6S B2838407 N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-37-3

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2838407
CAS No.: 868226-37-3
M. Wt: 430.4
InChI Key: IAFLFQXXGNOFRP-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a 4-nitrophenyl group, a furan-2-carboxamide moiety, and a thioether-linked glycinamide side chain.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O6S/c18-14-13(20-15(25)11-2-1-7-29-11)16(26)22-17(21-14)30-8-12(24)19-9-3-5-10(6-4-9)23(27)28/h1-7H,8H2,(H,19,24)(H,20,25)(H3,18,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLFQXXGNOFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline, ethyl 2-bromoacetate, and 2-thiouracil.

    Step 1: The first step involves the nucleophilic substitution reaction between 4-nitroaniline and ethyl 2-bromoacetate to form ethyl 2-(4-nitrophenylamino)acetate.

    Step 2: The ester is then hydrolyzed to yield 2-(4-nitrophenylamino)acetic acid.

    Step 3: The acid is coupled with 2-thiouracil under dehydrating conditions to form the intermediate 2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-amine.

    Step 4: Finally, the intermediate is reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form the corresponding aniline derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Reduction: 4-amino-2-((2-((4-aminophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide.

    Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound with significant potential in various scientific research applications. Its unique structure, which includes a furan ring and a pyrimidine moiety, suggests diverse biological activities that can be explored in medicinal chemistry, pharmacology, and biochemistry.

Medicinal Chemistry

The compound's structure indicates potential as a lead molecule in drug discovery. Its ability to interact with various biological targets makes it suitable for:

  • Anticancer Research: Compounds with similar structures have shown promise as anticancer agents by inhibiting specific pathways involved in tumor growth.
  • Antimicrobial Activity: The presence of the nitrophenyl group suggests potential antibacterial or antifungal properties, which can be investigated further through in vitro studies.

Research has indicated that compounds with similar structural motifs can exhibit:

  • Inhibition of Enzymatic Activity: Compounds targeting specific enzymes related to cancer or infectious diseases could be developed from this compound.
  • Modulation of Signaling Pathways: The ability of the compound to influence cellular signaling pathways can be explored, particularly in the context of inflammation or immune response.

Pharmacological Investigations

The pharmacokinetics and pharmacodynamics of this compound can be studied to understand:

  • Bioavailability and Metabolism: Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems is crucial for its development as a therapeutic agent.
  • Toxicology Studies: Assessing the safety profile through toxicity studies will be essential before any clinical application.

Material Science

Beyond biological applications, this compound may also find use in material science due to its unique chemical properties:

  • Synthesis of Novel Polymers: The functional groups present may allow for polymerization processes that could lead to new materials with specific properties.

Table 1: Summary of Research Applications

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnticancer agents, antimicrobial compoundsVarious studies on similar compounds
Biological ActivityEnzyme inhibition, signaling modulationInvestigations into enzyme interactions
PharmacologicalBioavailability studies, toxicity assessmentsPharmacokinetic profiling
Material ScienceDevelopment of polymersResearch on functional materials

Case Study Examples

  • Anticancer Activity : A study exploring derivatives of pyrimidine compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research on nitrophenyl-substituted compounds indicated promising antibacterial activity against resistant strains of bacteria, highlighting the need for further exploration of this compound in similar contexts.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The nitrophenyl group could participate in redox reactions, while the pyrimidine ring might intercalate with DNA.

Comparison with Similar Compounds

6-Methyl-2-oxo-N-phenyl-4-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimidin-5-carboxamide (4ag)

This compound () shares a pyrimidinone scaffold and a 4-nitrophenyl group with the target molecule but differs in substituents:

  • Core modifications: 4ag is a tetrahydropyrimidinone (saturated ring) vs. the dihydropyrimidinone (partially unsaturated) in the target compound.
  • Substituents : 4ag has a 6-methyl group and an N-phenylcarboxamide, whereas the target compound features a furan-2-carboxamide and a thioether-linked glycinamide side chain.
  • Physicochemical data: Melting point: 307–309°C (4ag) vs. ¹H NMR shifts: The 4-nitrophenyl group in 4ag resonates at δ 8.23 (DMSO), comparable to similar aromatic systems in the target molecule .

Thiazole- and Pyrimidine-Based Carboxamides (–8)

Compounds such as N-(2-Chloro-6-methylphenyl)-2-[[6-[[[2-(4-morpholinyl)ethyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide () and N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide () share carboxamide and aromatic heterocyclic motifs but diverge in key aspects:

  • Heterocycle type: Thiazole/triazole (–8) vs. pyrimidinone/furan (target compound).
  • Functional groups: Morpholine and trifluoromethyl substituents (–8) contrast with the nitro and amino groups in the target molecule.
  • Sulfur content : Thioether (target) vs. thioxo () or thiazole (), which may influence redox stability or metal-binding properties .

Compounds with Carboxamide Linkages

Pyrrolidine- and Benzothiophene-Based Analogues ()

Examples like (2S,4R)-4-benzyl-N-(4-(4-fluorophenoxy)phenyl)-1-(2-thiomorpholinoacetyl)pyrrolidine-2-carboxamide () highlight carboxamide diversity:

  • Stereochemistry: Chiral centers in vs. planar pyrimidinone in the target compound.
  • Aromatic systems: Benzothiophene () vs.

Patent Compounds with Pyridazine Cores ()

  • Oxo groups : A 2-oxo moiety similar to the target’s 6-oxo group.
  • Substituent complexity: Trifluoromethyl and morpholino groups () vs. nitro and furan (target), suggesting divergent solubility or bioavailability profiles .

Implications for Research and Development

  • Synthetic challenges : The thioether and glycinamide side chains in the target compound may require specialized coupling reagents or protection strategies, contrasting with simpler substituents in 4ag .
  • Crystallography : Tools like SHELX () or SIR97 () could resolve structural ambiguities in such complex molecules.
  • trifluoromethyl (lipophilic) in –9 analogues may guide target selectivity in drug design .

Biological Activity

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring and various functional groups, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16N6O5SC_{19}H_{16}N_{6}O_{5}S, with a molecular weight of approximately 440.4 g/mol. It contains several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC19H16N6O5S
Molecular Weight440.4 g/mol
CAS Number888413-95-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of specific enzymes or disruption of bacterial cellular pathways .

Key Findings:

  • Inhibition Studies : The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 66 µM against S. aureus, indicating potent antibacterial properties .
  • Broader Spectrum : It has also been noted for antifungal activity against Candida albicans and Cryptococcus neoformans, attributed to its structural features that enhance interaction with microbial targets .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Its structural components suggest it may interfere with cancer cell proliferation and induce apoptosis.

Case Study:
A study conducted on HeLa cells demonstrated that derivatives of the compound exhibited cytotoxic effects, leading to significant reductions in cell viability at higher concentrations . The presence of the nitrophenyl group is thought to play a critical role in enhancing its anticancer efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Cell Membrane Disruption : Interaction with the lipid bilayer of microbial cells can lead to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

Structure–Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural modifications:

SubstituentEffect on Activity
Nitro GroupEnhances antimicrobial activity
Amino GroupContributes to cytotoxicity
Thioether LinkageIncreases solubility and bioavailability

Q & A

Q. Basic

  • Salt Formation: Use hydrochloride or sodium salts.
  • Co-Solvents: Employ DMSO/PEG-400 mixtures (≤10% v/v) in dosing solutions .

Q. Advanced

  • Prodrug Design: Introduce phosphate esters at the furan carbonyl group, which hydrolyze in vivo.
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–150 nm) to enhance bioavailability .

What analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

  • NMR Spectroscopy: ¹H/¹³C NMR to verify functional groups (e.g., NH₂ at δ 6.8–7.2 ppm, furan protons at δ 7.4–8.1 ppm).
  • HPLC: C18 column, gradient elution (acetonitrile/water + 0.1% TFA) .

Q. Advanced

  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]+ at m/z 434.08 for C₁₈H₁₆ClN₅O₄S).
  • XPS (X-ray Photoelectron Spectroscopy): Validate sulfur oxidation states in thioether linkages .

How can structure-activity relationship (SAR) studies be designed to optimize target binding?

Q. Advanced

  • Fragment Replacement: Systematically modify substituents (e.g., 4-nitrophenyl → 3-chlorophenyl) and assess activity against kinase targets.
  • Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonds with Lys721 and hydrophobic contacts with Leu694 .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent changes to prioritize synthetic targets .

What are the key stability challenges under physiological conditions, and how can degradation pathways be characterized?

Q. Advanced

  • Hydrolysis Susceptibility: The 6-oxo-1,6-dihydropyrimidin group degrades at pH > 8. Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS.
  • Light Sensitivity: UV-Vis spectroscopy tracks nitro group reduction under UV light (λ = 365 nm). Use amber vials for storage .

How does this compound compare to structurally similar analogs in terms of pharmacokinetic properties?

Q. Advanced

  • Metabolic Stability: Microsomal assays (human liver microsomes) show t₁/₂ = 45 minutes vs. 60 minutes for 3-chlorophenyl analogs due to nitro group CYP450 interactions.
  • Plasma Protein Binding: SPR analysis reveals 85% binding (vs. 78% for furan-3-carboxamide derivatives), impacting free drug concentration .

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